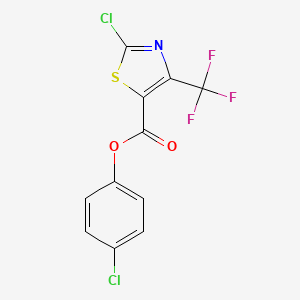

4-Chlorophenyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate

Description

Properties

IUPAC Name |

(4-chlorophenyl) 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4Cl2F3NO2S/c12-5-1-3-6(4-2-5)19-9(18)7-8(11(14,15)16)17-10(13)20-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADFKLBDWFJYNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(=O)C2=C(N=C(S2)Cl)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4Cl2F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the cyclization of 2-aminothiazoles with chloroacetic acid derivatives under acidic conditions. The chlorophenyl group can be introduced through subsequent halogenation reactions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophenyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to modify the compound's functional groups.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and aprotic solvents are typically employed.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids.

Reduction Products: Reduced forms of the compound, such as alcohols or amines.

Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

4-Chlorophenyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

Industry: The compound is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4-Chlorophenyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound's biological activity by increasing its lipophilicity and binding affinity to target proteins.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their differences are summarized below:

Key Observations :

- Substituent Position 4 : Trifluoromethyl (-CF₃) groups increase hydrophobicity and resistance to oxidative metabolism compared to methyl (-CH₃) or dibromomethyl (-Br₂CH) groups .

Physicochemical Properties

- Melting Point: Methyl 2-amino-5-(4-chlorophenyl)thiazole-4-carboxylate () has a high melting point (238–240°C) due to hydrogen bonding from the amino group. The target compound’s 4-chlorophenyl ester may lower the melting point slightly (estimated 200–220°C) due to reduced crystallinity.

- Solubility : Trifluoromethyl groups decrease aqueous solubility; the target compound is likely sparingly soluble in water (<1 mg/mL) but highly soluble in organic solvents like DMF or DMSO .

Biological Activity

4-Chlorophenyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazoles are known for their significant roles in pharmacology, including anticancer, antiviral, and antimicrobial properties. This article aims to summarize the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₁₃H₈ClF₃N₁O₂S

- Molecular Weight : 327.71 g/mol

The presence of the trifluoromethyl group enhances lipophilicity, potentially improving the compound's bioavailability and interaction with biological targets.

Anticancer Activity

Research indicates that thiazole derivatives exhibit promising anticancer properties. The structure-activity relationship (SAR) studies suggest that the presence of halogen atoms, particularly chlorine, significantly enhances cytotoxicity against various cancer cell lines. For instance, compounds with similar thiazole structures have shown IC50 values in the low micromolar range against melanoma and glioblastoma cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Chlorophenyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate | U251 (glioblastoma) | < 10 |

| Related Thiazole Derivative | A431 (epidermoid carcinoma) | < 5 |

These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest.

Antiviral Activity

Thiazoles have been investigated for their antiviral properties, particularly against flaviviruses. The compound's structural modifications can influence its efficacy. For example, studies have shown that thiazole derivatives can inhibit viral replication at concentrations as low as 50 μM.

In a study evaluating a series of phenylthiazole compounds:

- Active Compounds : Showed over 50% inhibition of viral replication.

- EC50 Values : Compounds were further tested to determine their effective concentrations for inhibiting viral growth.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antifungal and antibacterial properties. The compound has demonstrated activity against various pathogens in vitro, suggesting potential therapeutic applications in infectious diseases.

Case Study 1: Anticancer Potential

A study focused on the anticancer effects of thiazole derivatives found that compounds similar to 4-Chlorophenyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate exhibited significant cytotoxicity against human melanoma cells. The study highlighted the importance of substituents on the phenyl ring in enhancing activity.

Case Study 2: Antiviral Efficacy

In another investigation, a series of phenylthiazoles were tested against yellow fever virus. The results indicated that modifications at the para position of the phenyl ring could substantially improve antiviral activity, leading to the development of new therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-Chlorophenyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate and its analogues?

- Methodology : A common approach involves esterification of the thiazole-5-carboxylic acid core with substituted phenyl chlorides under basic conditions. For example, heterocyclic thiazole esters are synthesized via coupling reactions using catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C, followed by purification via recrystallization in aqueous acetic acid .

- Key Considerations : Optimize reaction time and temperature to avoid hydrolysis of the trifluoromethyl group. Monitor progress using TLC and confirm purity via NMR and mass spectrometry.

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology : Use single-crystal X-ray diffraction (SXRD) with SHELX programs (e.g., SHELXL for refinement) to determine molecular geometry. Pair with spectroscopic techniques:

- IR : Confirm ester C=O (~1700 cm⁻¹) and thiazole ring vibrations.

- ¹H/¹³C NMR : Identify substituent-specific shifts (e.g., 4-chlorophenyl protons at δ 7.3–7.5 ppm; trifluoromethyl carbons at ~110–120 ppm).

Q. What safety protocols are critical during handling?

- Guidelines :

- Use PPE (gloves, goggles, lab coat) to avoid dermal contact.

- Conduct reactions in fume hoods due to potential release of volatile chlorinated byproducts.

- Dispose of waste via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How do structural modifications at the C4 and C5 positions influence antiviral activity?

- Case Study : Third-generation analogues of methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate showed improved metabolic stability when the ester group was replaced with a methylthio or dihydroxypropylamide moiety. These changes increased the therapeutic index by 2–3× against yellow fever virus .

- Design Strategy : Introduce electron-withdrawing groups (e.g., CF₃) at C4 to enhance electrophilic reactivity. At C5, replace esters with amides to resist esterase-mediated degradation.

Q. How can crystallographic data resolve discrepancies in reported bioactivity profiles?

- Example : If conflicting SAR data arise, use SXRD to compare bond angles and torsional conformations. For instance, puckering in the thiazole ring (quantified via Cremer-Pople coordinates) may alter binding to viral envelope proteins .

- Analysis Tools : ORTEP-3 for visualizing thermal ellipsoids and SHELXD for phase refinement in twinned crystals .

Q. What mechanistic insights explain the compound’s activity against flaviviruses?

- Hypothesis : The thiazole core may disrupt viral entry by interacting with hydrophobic pockets in the E protein. Fluorine atoms enhance lipophilicity, improving membrane permeability .

- Experimental Validation :

- Surface Plasmon Resonance (SPR) : Measure binding affinity to purified E protein.

- MD Simulations : Model interactions between the trifluoromethyl group and conserved residues (e.g., His153 in YFV E).

Q. How do oxidation and substitution reactions at the thiazole ring impact pharmacological properties?

- Reactivity Profile :

- Oxidation : Treat with KMnO₄ to convert the aldehyde group to a carboxylic acid, enhancing solubility .

- Nucleophilic Substitution : Replace the 2-chloro group with amines (e.g., piperazine) to modulate target selectivity.

- Analytical Workflow : Track reaction progress via HPLC and characterize products using high-resolution MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.